1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]-
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Overview
Description
1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various aldehydes or carboxylic acids. For 1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]-, the synthetic route may involve the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with an appropriate aldehyde or carboxylic acid under acidic or basic conditions to form the benzimidazole core.
Substitution Reaction: The benzimidazole core undergoes substitution reactions to introduce the cyclopropyl and 3-methylphenoxy groups.
Ethanol Addition: The final step involves the addition of the ethanol group to the benzimidazole core.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-yielding and efficient methods such as microwave-assisted synthesis, which significantly reduces reaction time and increases yield. Other methods include the use of metal catalysts and environmentally benign solvents to enhance the reaction efficiency and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-methyl-: Another benzimidazole derivative with similar structural features.
1H-Benzimidazole, 2-phenyl-: Known for its biological activities and therapeutic applications.
1H-Benzimidazole, 2-chloro-: Studied for its antimicrobial properties.
Uniqueness
1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- is unique due to the presence of the cyclopropyl and 3-methylphenoxy groups, which may enhance its biological activities and therapeutic potential compared to other benzimidazole derivatives.
Properties
CAS No. |
1018127-38-2 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H22N2O2/c1-14-5-4-6-17(11-14)24-13-16(23)12-22-19-8-3-2-7-18(19)21-20(22)15-9-10-15/h2-8,11,15-16,23H,9-10,12-13H2,1H3 |
InChI Key |
BXTPOAHNTWKGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Origin of Product |
United States |
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